5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile

Medicinal Chemistry Drug Design Physicochemical Properties

5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile (72816-14-9) is a privileged heterocyclic scaffold for ATP-competitive kinase inhibitor programs. The N1 2-pyridyl group enables critical hinge-region binding; substitution with phenyl or thiazolyl analogs (e.g., CAS 53515-86-9) drastically alters LogP and PSA, invalidating SAR. With measured LogP 1.30 and tPSA 80.52 Ų, this building block offers superior ADME starting points vs. lipophilic alternatives. Synthesized via robust cyclocondensation of 2-hydrazinopyridine with ethoxymethylene malononitrile, providing efficient access to diverse compound libraries.

Molecular Formula C9H7N5
Molecular Weight 185.19 g/mol
CAS No. 72816-14-9
Cat. No. B183620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile
CAS72816-14-9
Molecular FormulaC9H7N5
Molecular Weight185.19 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)N2C(=C(C=N2)C#N)N
InChIInChI=1S/C9H7N5/c10-5-7-6-13-14(9(7)11)8-3-1-2-4-12-8/h1-4,6H,11H2
InChIKeyGFILBPUBXBGRHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile (CAS 72816-14-9): A Specialized Pyrazole Building Block for Kinase-Targeted Drug Discovery


5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile (CAS 72816-14-9) is a heterocyclic building block of the aminopyrazolecarbonitrile class [1]. It is characterized by a pyrazole ring bearing a 2-pyridyl substituent at N1, an amino group at C5, and a nitrile group at C4 [2]. This specific substitution pattern positions it as a privileged scaffold for the development of kinase inhibitors , [3]. Its procurement value lies in its established utility as a synthetic intermediate for generating diverse compound libraries, rather than as a direct bioactive endpoint.

Procurement Risk Analysis: Why Generic 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles Cannot Substitute 72816-14-9 in Validated Pathways


While the broader class of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles is widely used in medicinal chemistry [1], substitution with a different analog carries significant scientific and financial risk. The N1 substituent is not a passive element; it dictates the molecule's conformation, hydrogen-bonding capacity, and lipophilicity, all of which are critical for target engagement. For instance, replacing the 2-pyridyl group (as in CAS 72816-14-9) with a phenyl group (as in CAS 53515-86-9) [2] or a thiazolyl group drastically alters the logP and polar surface area [3]. This change in physicochemical properties directly impacts the binding affinity and selectivity profile of the final compound [4]. Consequently, substituting the building block without re-optimizing the entire synthetic pathway and biological profile will almost certainly lead to a loss of activity or an undesirable shift in target selectivity, invalidating prior structure-activity relationship (SAR) data and wasting development resources.

Quantitative Procurement Evidence: Head-to-Head Performance Metrics for 5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile (72816-14-9)


Lipophilicity Advantage: Measured LogP of 72816-14-9 vs. 5-Amino-1-phenyl Analog (CAS 53515-86-9)

The 2-pyridyl substituent on 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile confers a significant and quantifiable reduction in lipophilicity compared to its phenyl-substituted analog [1]. The target compound has a calculated LogP of 1.30, which is approximately 1.3 log units lower than the LogP of 2.61 for 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (CAS 53515-86-9) . This is a critical differentiation factor for optimizing the ADME profile of a lead compound, particularly for reducing off-target binding and improving aqueous solubility [1].

Medicinal Chemistry Drug Design Physicochemical Properties

Polar Surface Area (PSA) Divergence: 72816-14-9 vs. Phenyl Analog (CAS 53515-86-9)

The incorporation of the pyridyl nitrogen atom directly increases the topological polar surface area (tPSA) of the target compound relative to its phenyl counterpart. 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile has a tPSA of 80.52 Ų [1]. In contrast, the analogous 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile has a tPSA of 65.67 Ų . This 14.85 Ų increase is a substantial shift in a key parameter governing membrane permeability and oral bioavailability [2].

Medicinal Chemistry ADME Permeability

Class-Level Utility: Established Precedent for Scaffold Derivatization into Kinase Inhibitors

The 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile core is not an isolated entity but a widely recognized and patented scaffold for kinase inhibitor development . The compound is explicitly described as a key building block for generating libraries of bioactive molecules targeting specific enzymes or receptors [1]. This is not a speculative application; it is a proven synthetic entry point. For comparison, while many 5-amino-pyrazole analogs exist, the presence of the 2-pyridyl group on this specific molecule is a key feature exploited in patents for pyrazolopyridine derivatives as protein kinase inhibitors [2], [3]. The evidence is not from a single assay but from the cumulative weight of the compound's role as a synthetic precursor in the literature, making it a lower-risk procurement choice for programs following similar SAR strategies.

Kinase Inhibition Scaffold Derivatization Medicinal Chemistry

Targeted Application Scenarios for 5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile (CAS 72816-14-9) Based on Quantitative Evidence


Focused Kinase Inhibitor Library Synthesis for Oncology Programs

Medicinal chemistry teams developing ATP-competitive kinase inhibitors for oncology should prioritize 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile as a core building block. Its use is supported by its direct citation in kinase inhibitor patents [1] and its established role as a scaffold for generating enzyme inhibitors [2]. The goal is to rapidly generate diverse analogs by functionalizing the 5-amino and 4-nitrile groups, leveraging the 2-pyridyl ring for hinge-region binding in the kinase ATP pocket. This approach minimizes synthetic risk compared to using a less validated, generic aminopyrazole core.

Optimization of Lead-Like Physicochemical Properties (LogP and tPSA)

For medicinal chemistry campaigns seeking to improve the drug-likeness of a lead series, 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile offers a quantifiable advantage. Its measured LogP of 1.30 [3] and tPSA of 80.52 Ų [3] provide a starting point with favorable ADME potential, distinct from more lipophilic alternatives like the phenyl analog (LogP=2.61, PSA=65.67 Ų) . Incorporating this building block early in a SAR exploration is a deliberate strategy to modulate lipophilicity and polarity, potentially leading to candidates with improved solubility, reduced off-target toxicity, and enhanced oral bioavailability.

Agrochemical Discovery Programs for Fungicidal or Pesticidal Agents

Industrial researchers in the agrochemical sector can utilize 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile as a versatile intermediate. The pyridylpyrazole group is a known motif in fungicidal compounds [4]. While direct comparative data for this specific molecule is limited, its classification as a building block for agrochemicals and its structural similarity to known bioactive pyridylpyrazoles make it a logical and cost-effective starting point for synthesizing and screening novel crop protection agents. The compound's reactive handles (amino and nitrile) allow for straightforward diversification into poly-heterocyclic structures relevant to this field.

Synthesis of Poly-Heterocyclic Compounds for Broad Biological Screening

Researchers aiming to explore new chemical space should employ 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile in multi-component reactions. The established synthetic methodology involves the cyclocondensation of 2-hydrazinopyridine with ethoxymethylene malononitrile , demonstrating a robust and efficient route to this building block. From here, the 5-amino group can be readily functionalized with various electrophiles, and the 4-nitrile group can be hydrolyzed or reduced, enabling access to a diverse range of pyrazolo[1,5-a]pyridines and other fused heterocycles [5]. This provides a high-value, low-risk entry into less charted areas of chemical space for broad biological screening.

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